2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
Overview
Description
2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, an isoindole core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, including the formation of the isoindole core, the introduction of the pyridine ring, and the attachment of the carboxamide group. Common synthetic routes may include:
Formation of the Isoindole Core: This step often involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the isoindole core.
Attachment of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide include other isoindole derivatives, pyridine-containing compounds, and carboxamide-containing molecules. Examples include:
Isoindole Derivatives: Compounds with similar isoindole cores but different substituents.
Pyridine-Containing Compounds: Molecules with pyridine rings and various functional groups.
Carboxamide-Containing Molecules: Compounds with carboxamide groups and different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-3-ylmethyl)isoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)7-9-23-19(25)16-6-5-15(10-17(16)20(23)26)18(24)22-12-14-4-3-8-21-11-14/h3-6,8,10-11,13H,7,9,12H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQBGNVYHPXHTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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